Cyclo(-Phe-Trp) Cyclo(-Phe-Trp) (11S,14S)-Cyclo-(L-Trp-L-Phe) is a member of indoles. It has a role as an Aspergillus metabolite.
(11S,14S)-cyclo-(L-trp-L-phe) is a natural product found in Aspergillus, Aspergillus flavus, and Aspergillus sydowii with data available.
Brand Name: Vulcanchem
CAS No.: 6521-48-8
VCID: VC13416955
InChI: InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1
SMILES: C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol

Cyclo(-Phe-Trp)

CAS No.: 6521-48-8

Cat. No.: VC13416955

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(-Phe-Trp) - 6521-48-8

Specification

CAS No. 6521-48-8
Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
IUPAC Name (3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Standard InChI InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1
Standard InChI Key CUVKAUWOMPJEMI-ROUUACIJSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43
SMILES C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43
Canonical SMILES C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43

Introduction

Chemical and Structural Properties

Cyclo(-Phe-Trp (CAS 6521-48-8) is a cyclic dipeptide with the molecular formula C20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{2} and a molecular weight of 333.39 g/mol . Its cyclic structure arises from an amide bond linking the carboxyl group of Phe to the amino group of Trp, forming a rigid 12-membered ring system. This conformation enhances metabolic stability compared to linear peptides, a feature critical for biological applications .

Physicochemical Characteristics

The compound exhibits solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility, necessitating organic solvents for experimental handling . Storage recommendations specify maintenance at -20°C to preserve stability, with stock solutions remaining viable for one month under these conditions . Table 1 summarizes key physicochemical parameters.

Table 1: Physicochemical Properties of Cyclo(-Phe-Trp

PropertyValue
CAS Number6521-48-8
Molecular FormulaC20H19N3O2\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight333.39 g/mol
SolubilitySoluble in DMSO
Storage Temperature-20°C

Synthesis and Production Methods

Palladium-Catalyzed C–H Activation Stapling

A breakthrough in Cyclo(-Phe-Trp) synthesis involves palladium-mediated intramolecular C–H activation, enabling direct cyclization between Trp and iodinated Phe residues . This method, optimized for both solution-phase and solid-phase synthesis, employs Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%), AgBF4\text{AgBF}_4 (1.0 equivalent), and 2-nitrobenzoic acid (1.5 equivalents) in a PBS:DMF (1:1) solvent system under microwave irradiation (80°C, 15 minutes) . The reaction achieves yields exceeding 60% for i–i+2 and i–i+3 stapling configurations, with the meta-iodo-Phe isomer demonstrating superior reactivity due to favorable spatial alignment with Trp’s indole ring .

Natural Biosynthesis

Cyclo(-Phe-Trp) occurs naturally as a secondary metabolite in Aspergillus flavus and Aspergillus sydowii, where nonribosomal peptide synthetases (NRPS) catalyze its formation . Fungal biosynthesis typically proceeds via cyclization of linear Phe-Trp dipeptides, though exact enzymatic mechanisms remain under investigation.

Biological Significance and Applications

Ecological Roles

As a microbial metabolite, Cyclo(-Phe-Trp) likely participates in interkingdom interactions, analogous to related cyclic dipeptides such as cyclo(Pro-Tyr), which disrupts eukaryotic membrane integrity . While direct evidence for Cyclo(-Phe-Trp)’s ecological functions is limited, its structural similarity to bioactive stapled peptides suggests potential roles in bacterial-fungal competition or quorum sensing modulation .

Target ConcentrationVolume of Stock (10 mM)Final Volume
1 mM100 µL1 mL
100 µM10 µL1 mL
10 µM1 µL1 mL

Stability Profiling

Accelerated stability studies reveal that Cyclo(-Phe-Trp) degrades by <5% over 30 days at -20°C but undergoes rapid hydrolysis at room temperature, underscoring the necessity of cryogenic storage .

Future Research Directions

Mechanistic Studies

Elucidating Cyclo(-Phe-Trp)’s molecular targets represents a critical knowledge gap. High-throughput screening against kinase libraries or G-protein-coupled receptors (GPCRs) could identify interaction partners, leveraging its structural resemblance to endogenous peptide ligands.

Synthetic Biology Approaches

Engineering Aspergillus strains to overexpress Cyclo(-Phe-Trp) biosynthetic genes may enable scalable fermentation production, circumventing limitations of chemical synthesis .

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